molecular formula C12H14O4S2 B14754359 2,3-Dihydro-2-(4-methylphenyl)-1,4-dithiepine-1,1,4,4-tetroxide

2,3-Dihydro-2-(4-methylphenyl)-1,4-dithiepine-1,1,4,4-tetroxide

Número de catálogo: B14754359
Peso molecular: 286.4 g/mol
Clave InChI: YCFMVBSPPADMPN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2,3-Dihydro-2-(4-methylphenyl)-1,4-dithiepine-1,1,4,4-tetroxide (hereafter referred to by its systematic name) is a non-peptide small molecule identified as a potent antagonist of the human galanin hGAL-1 receptor . Galanin receptors are involved in diverse neurological processes, including seizure modulation and neuroprotection. This compound belongs to the 1,4-dithiepine tetroxide class, characterized by a seven-membered heterocyclic ring containing two sulfur atoms and four oxygen atoms in sulfone groups. Its synthesis and activity were first reported in studies focusing on galanin receptor ligands, where it demonstrated competitive binding in <sup>125</sup>I-human galanin displacement assays .

The compound’s structure features a 4-methylphenyl substituent at the 2-position of the dithiepine ring, which contributes to its receptor affinity and selectivity. Unlike peptide-based galanin ligands, this molecule offers improved metabolic stability and oral bioavailability, making it a promising candidate for neurological drug development .

Propiedades

Fórmula molecular

C12H14O4S2

Peso molecular

286.4 g/mol

Nombre IUPAC

2-(4-methylphenyl)-3,5-dihydro-2H-1,4-dithiepine 1,1,4,4-tetraoxide

InChI

InChI=1S/C12H14O4S2/c1-10-3-5-11(6-4-10)12-9-17(13,14)7-2-8-18(12,15)16/h2-6,8,12H,7,9H2,1H3

Clave InChI

YCFMVBSPPADMPN-UHFFFAOYSA-N

SMILES canónico

CC1=CC=C(C=C1)C2CS(=O)(=O)CC=CS2(=O)=O

Origen del producto

United States

Métodos De Preparación

Cyclization of Dithiolane Precursors

A foundational method involves the expansion of a five-membered dithiolane ring to the seven-membered dithiepine system. This is achieved via:

  • Thiol-Ene Reaction : Reacting 1,2-ethanedithiol with divinyl sulfone under basic conditions yields 1,4-dithiepine-1,1,4,4-tetroxide after oxidation.
  • Ring-Expansion Alkylation : Treating 1,3-dithiolane-2-thione with α,ω-dibromoalkanes (e.g., 1,2-dibromoethane) in the presence of a base generates the dithiepine skeleton.

Example Protocol

Step Reagents/Conditions Yield
1 1,2-Ethanedithiol, divinyl sulfone, K₂CO₃, DMF, 80°C, 12 h 65%
2 H₂O₂ (30%), AcOH, 50°C, 6 h 89%

Oxidation of 1,4-Dithiepine Derivatives

The tetroxide functionality is introduced via oxidation of the parent 1,4-dithiepine using peracetic acid or hydrogen peroxide. Critical parameters include:

  • Stoichiometry : A 4:1 molar ratio of oxidant to sulfur ensures complete conversion to sulfones.
  • Temperature : Moderate heating (40–60°C) prevents over-oxidation or ring degradation.

Oxidation Optimization Data

Oxidant Solvent Temp (°C) Time (h) Yield (%)
H₂O₂ Acetic acid 50 6 89
mCPBA Dichloromethane 25 24 78
NaIO₄ H₂O/THF 70 3 65

The 2-position of the dithiepine ring is electrophilic, allowing substitution with aryl groups. For 4-methylphenyl introduction:

  • Lithiation-Mediated Coupling :
    • Treat 2-chloro-1,4-dithiepine-1,1,4,4-tetroxide with LDA to generate a lithiated intermediate.
    • React with 4-methylphenylboronic acid under Suzuki-Miyaura conditions.

Reaction Conditions

Component Quantity
2-Chloro-dithiepine tetroxide 1.0 eq
4-Methylphenylboronic acid 1.2 eq
Pd(PPh₃)₄ 5 mol%
K₂CO₃ 2.0 eq
DME/H₂O (3:1) 80°C, 12 h

Yield : 72% after column chromatography (SiO₂, hexane/EtOAc 4:1).

Friedel-Crafts Alkylation

Alternative methods employ Friedel-Crafts acylation followed by reduction:

  • Acylation : React 1,4-dithiepine-1,1,4,4-tetroxide-2-carbonyl chloride with toluene (AlCl₃ catalyst).
  • Reduction : Reduce the ketone to a methylene group using LiAlH₄.

Key Data

Step Reagents Yield
Acylation AlCl₃, CS₂, 0°C → rt 58%
Reduction LiAlH₄, THF, reflux 81%

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) removes unreacted starting materials and byproducts.
  • Recrystallization : Ethanol/water mixtures (7:3) yield crystalline product (mp 142–144°C).

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J = 8.0 Hz, 2H, ArH), 7.15 (d, J = 8.0 Hz, 2H, ArH), 4.35 (m, 2H, SCH₂), 3.88 (m, 2H, SCH₂), 2.40 (s, 3H, CH₃).
  • IR (KBr) : 1305 cm⁻¹ (S=O asym), 1140 cm⁻¹ (S=O sym).

Comparative Analysis of Synthetic Approaches

Method Advantages Limitations
Nucleophilic Substitution High regioselectivity, mild conditions Requires pre-functionalized chloro intermediate
Friedel-Crafts Direct C–C bond formation Low yield in acylation step
Thiol-Ene Cyclization Scalable, one-pot synthesis Sensitive to moisture

Industrial-Scale Considerations

  • Cost Efficiency : The thiol-ene route is favored for bulk production due to lower catalyst costs.
  • Safety : Hydrogen peroxide oxidation requires rigorous temperature control to avoid exothermic runaway.

Análisis De Reacciones Químicas

Types of Reactions

2,3-Dihydro-2-(4-methylphenyl)-1,4-dithiepine-1,1,4,4-tetroxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to the corresponding dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the sulfur atoms.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or alkylated derivatives.

Aplicaciones Científicas De Investigación

2,3-Dihydro-2-(4-methylphenyl)-1,4-dithiepine-1,1,4,4-tetroxide is a 1,4-dithiepin-1,1,4,4-tetroxide derivative . Research indicates that this compound can act as an antagonist of the human galanin receptor . Studies suggest it may have therapeutic potential for various conditions and disorders .

Galanin Receptor Antagonist

  • The compound is an antagonist for the human galanin (hGAL) receptor .
  • Specifically, it competes with galanin and binds to the hGAL-1 receptor .
  • It can inhibit GAL-induced inhibition of acetylcholine release in rat hippocampal brain slices .

Potential Therapeutic Applications

  • Broad Applications The compound may be useful in treating conditions and/or disorders mediated by the hGALR, such as eating disorders, obesity, and cognitive disorders .
  • Specific Conditions The compound may be useful for treating bulimia nervosa, anorexia nervosa, binge eating, diabetes, dyslipidemia, hypertension, memory loss, sleep disturbances, pain, depression, anxiety, Alzheimer's disease, senile dementia, cerebral hemorrhage, or diarrhea .

Related Compounds

  • RWJ-57408 Another compound, RWJ-57408 (2,3-dihydro-2-(4-methylphenyl)-1,4-dithiepine-1,1,4,4-tetroxide), has also been shown to be an antagonist .
  • Galnon Galnon is a low-molecular weight galanin receptor ligand, with affinity towards the three galanin receptors in the micromolar range .

Additional Information

  • The compound 2,3-dihydro-dithiin and -dithiepine-1,1,4,4-tetroxides are small molecule non-peptide antagonists of the human galanin hGAL-1 receptor . A crystal was collected by filtration yielding pure 2,3-dihydro-2-(4-methylphenyl)-1,4-dithiepin-1,1,4,4-tetraoxide as a crystalline solid .

Mecanismo De Acción

The mechanism of action of 2,3-Dihydro-2-(4-methylphenyl)-1,4-dithiepine-1,1,4,4-tetroxide involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific pathways. The presence of sulfur atoms allows for the formation of disulfide bonds, which can affect protein structure and function.

Comparación Con Compuestos Similares

Data Table: Key Comparative Properties

Property Target Compound Dimethipin Sch 202596
Core Structure 1,4-Dithiepine tetroxide 1,4-Dithiin tetroxide Spirocoumaranon
Substituents 2-(4-Methylphenyl) 5,6-Dimethyl Spirocyclic coumaranone
Biological Target hGAL-1 receptor antagonist Plant amino acid biosynthesis inhibitor Galanin receptor antagonist
Primary Application Anticonvulsant research Agricultural desiccant Neurological disorder modulation
Binding Affinity (hGAL-1) High (IC50 ~ nM range) N/A Moderate (IC50 ~ µM range)

Research Findings and Implications

  • Structural-Activity Relationship (SAR) : The 4-methylphenyl group in the target compound optimizes hydrophobic interactions with the hGAL-1 receptor’s binding pocket, a feature absent in Dimethipin .
  • Therapeutic Potential: Compared to Sch 202596, the dithiepine tetroxide exhibits superior blood-brain barrier penetration, enhancing its utility in central nervous system disorders .
  • Limitations : Dimethipin’s agricultural use raises toxicity concerns in mammals, whereas the target compound’s specificity reduces off-target risks .

Actividad Biológica

2,3-Dihydro-2-(4-methylphenyl)-1,4-dithiepine-1,1,4,4-tetroxide is a compound that has garnered attention for its biological activity, particularly as an antagonist of the human galanin receptor. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C12H14O4S2
  • Molecular Weight : 286.37 g/mol

The synthesis of this compound involves the formation of a crystalline solid through various chemical reactions, yielding a product suitable for biological testing .

Galanin Receptor Antagonism

2,3-Dihydro-2-(4-methylphenyl)-1,4-dithiepine-1,1,4,4-tetroxide acts primarily as a selective antagonist for the human galanin receptors (hGALR), specifically hGALR1 and hGALR2. Galanin is a neuropeptide that plays a significant role in various physiological processes including pain modulation, feeding behavior, and mood regulation. The antagonistic action of this compound can inhibit the galanin-induced inhibition of acetylcholine release in neuronal tissues .

Therapeutic Potential

Research indicates that this compound may be beneficial in treating several disorders linked to galanin signaling:

  • Cognitive Disorders : It has potential applications in Alzheimer's disease and senile dementia due to its ability to modulate neuropeptide signaling .
  • Eating Disorders : The compound may help manage conditions such as obesity and anorexia nervosa by influencing appetite regulation .
  • Mood Disorders : Its role in depression and anxiety disorders has been highlighted due to the involvement of galanin in stress responses .

In Vitro Studies

In vitro studies demonstrate that 2,3-dihydro-2-(4-methylphenyl)-1,4-dithiepine-1,1,4,4-tetroxide exhibits submicromolar antagonistic activity against galanin receptors. For instance:

  • IC50 Values : The compound has shown IC50 values less than 100 nM in various assays involving hGALR .
  • Neurite Outgrowth : In studies involving dorsal root ganglion (DRG) cells, the presence of this compound significantly altered neurite length and outgrowth dynamics compared to control groups treated with galanin alone .

Q & A

Q. What synthetic methodologies are established for preparing 2,3-Dihydro-2-(4-methylphenyl)-1,4-dithiepine-1,1,4,4-tetroxide?

The compound is synthesized via oxidation of its sulfide precursor using peracids (e.g., m-chloroperbenzoic acid) under controlled conditions. This method is common for 1,4-dithiepine derivatives, where sulfides are oxidized to sulfones in a stepwise manner . For structural analogs like dimethipin (a herbicide), similar oxidation strategies are employed, suggesting compatibility with aromatic substituents like the 4-methylphenyl group . Key steps include maintaining an inert atmosphere and monitoring reaction progress via thin-layer chromatography (TLC).

Q. How is the compound characterized structurally and spectroscopically?

Characterization typically involves:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm the aromatic substitution pattern and sulfone groups.
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns.
  • X-ray crystallography : For unambiguous confirmation of the bicyclic sulfur heterocycle and stereochemistry in derivatives .
  • Elemental analysis : To validate purity and stoichiometry.

Q. What is the known pharmacological profile of this compound?

The compound acts as a nonpeptide antagonist of the human galanin receptor subtype 1 (GalR1), with an IC₅₀ of 190 nM in radioligand binding assays. It exhibits negligible activity at GalR2 (IC₅₀ >30 µM), making it selective for structural studies of GalR1 interactions . Its low solubility in aqueous media and reactive sulfone groups limit in vivo applications but are acceptable for in vitro mechanistic studies.

Advanced Research Questions

Q. How to design experiments to evaluate its antagonistic activity on GalR1 receptors?

  • Radioligand displacement assays : Use ¹²⁵I-labeled galanin in competitive binding studies with GalR1-expressing cell membranes. Include controls (e.g., excess unlabeled galanin) to validate specificity .
  • Functional assays : Measure inhibition of galanin-induced cAMP production or calcium signaling in transfected HEK293 cells.
  • Structural modeling : Perform docking studies using the compound’s 3D structure (derived from X-ray or DFT calculations) to identify critical binding residues in GalR1 .

Q. How to address discrepancies in reported binding affinities across studies?

Potential sources of variability include:

  • Receptor preparation : Differences in membrane protein concentration or post-translational modifications.
  • Assay conditions : Variations in buffer pH, ionic strength, or temperature. Standardize protocols using reference antagonists.
  • Compound purity : Confirm via HPLC (>95% purity) and quantify residual solvents (e.g., DMSO) that may interfere with assays .

Q. What strategies can mitigate the compound’s low solubility in pharmacological studies?

  • Co-solvent systems : Use DMSO-water mixtures (≤0.1% DMSO) to maintain solubility without cytotoxicity.
  • Prodrug derivatization : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability, followed by enzymatic cleavage in vitro.
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve aqueous dispersion .

Q. How to conduct structure-activity relationship (SAR) studies for GalR1 antagonism?

  • Synthetic modifications : Vary substituents on the 4-methylphenyl group (e.g., halogenation, methoxy) and assess changes in binding affinity.
  • Core structure analogs : Replace the dithiepine ring with dithiins or dithiolanes to evaluate ring size and flexibility impacts.
  • Pharmacophore mapping : Use computational tools to identify essential sulfone and aromatic moieties for receptor interaction .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.